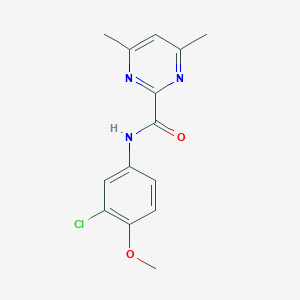
N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide, also known as CMDC, is a pyrimidine derivative that has been widely studied for its potential therapeutic applications. CMDC is a small molecule that has shown promising results in scientific research, particularly in the fields of cancer and inflammation.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. In addition, this compound has been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to sustain their growth. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide in lab experiments is its small size and easy synthesis. This compound can be synthesized in large quantities and is relatively stable, making it a viable compound for further research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Overall, this compound has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for cancer and inflammation.
Métodos De Síntesis
The synthesis of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide involves several steps, starting with the reaction of 4,6-dimethyl-2-hydrazinopyrimidine with 3-chloro-4-methoxybenzoyl chloride. This is followed by the reaction of the resulting intermediate with acetic anhydride to yield this compound. The synthesis of this compound has been optimized and improved over the years, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been extensively studied for its anti-cancer and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-8-6-9(2)17-13(16-8)14(19)18-10-4-5-12(20-3)11(15)7-10/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVCZIXRMCOSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2459776.png)
![2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid](/img/structure/B2459779.png)
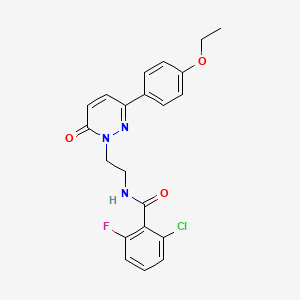
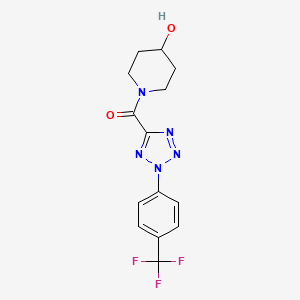
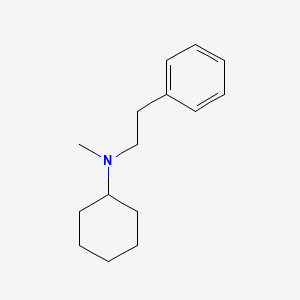
![2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2459783.png)
![5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459784.png)

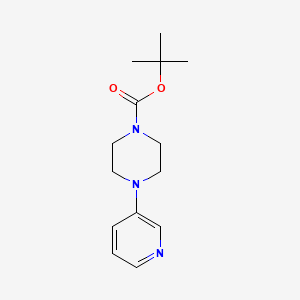
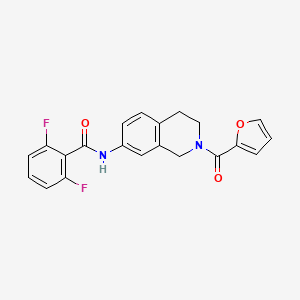
![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2459791.png)
![(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2459792.png)
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2459795.png)